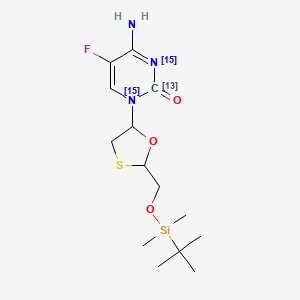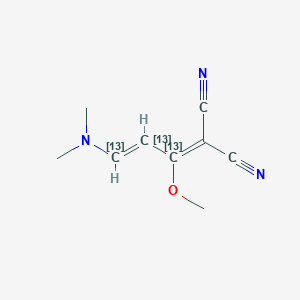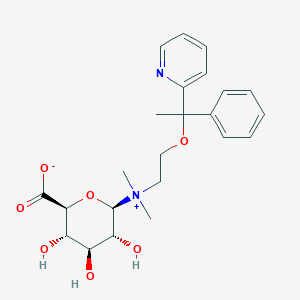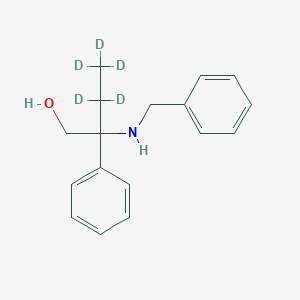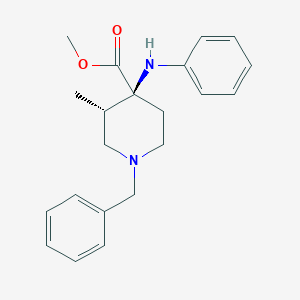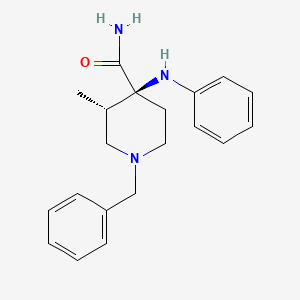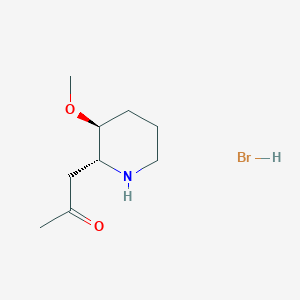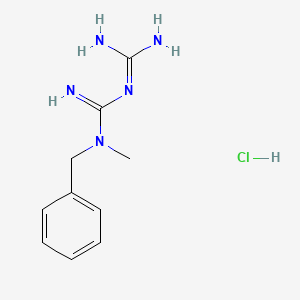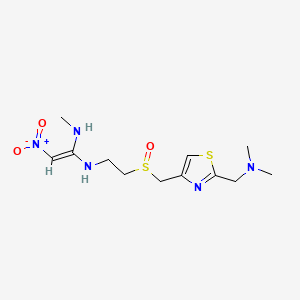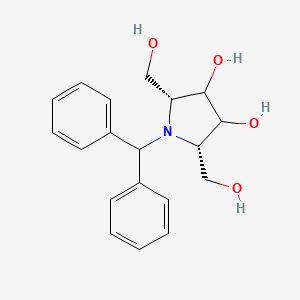
5/'-O-(4,4/'-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/'-DEOXYADENOSINE-3/'-O-SUCCINIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5/‘-O-(4,4/’-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/‘-DEOXYADENOSINE-3/’-O-SUCCINIC ACID is a complex organic compound used primarily in the field of oligonucleotide synthesis. This compound is a derivative of deoxyadenosine, modified with protective groups to facilitate its incorporation into synthetic DNA sequences. The presence of the 4,4’-dimethoxytrityl (DMT) group at the 5’ position and the phenoxyacetyl group at the N6 position are crucial for its stability and reactivity during synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5/‘-O-(4,4/’-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/‘-DEOXYADENOSINE-3/’-O-SUCCINIC ACID involves multiple steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of deoxyadenosine is protected using 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. This reaction typically occurs in an anhydrous solvent like dichloromethane.
Protection of the N6 Amino Group: The N6 amino group is protected by reacting with phenoxyacetyl chloride in the presence of a base like triethylamine.
Formation of the Succinic Acid Ester: The 3’ hydroxyl group is esterified with succinic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetyl group, leading to the formation of phenoxyacetic acid derivatives.
Reduction: Reduction reactions can target the DMT group, converting it to a less bulky protecting group or removing it entirely.
Substitution: The DMT and phenoxyacetyl groups can be substituted under acidic or basic conditions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic conditions (e.g., trichloroacetic acid) are used for DMT removal, while basic conditions (e.g., sodium hydroxide) facilitate phenoxyacetyl group removal.
Major Products
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Deprotected deoxyadenosine derivatives.
Substitution: Deprotected nucleosides and their respective acids.
Applications De Recherche Scientifique
5/‘-O-(4,4/’-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/‘-DEOXYADENOSINE-3/’-O-SUCCINIC ACID is widely used in:
Chemistry: As a building block in the synthesis of oligonucleotides for research and therapeutic purposes.
Biology: In the study of DNA replication and repair mechanisms.
Medicine: For the development of antisense oligonucleotides and other nucleic acid-based therapies.
Industry: In the production of synthetic DNA for various applications, including genetic engineering and diagnostics.
Mécanisme D'action
The compound exerts its effects primarily through its incorporation into synthetic DNA sequences. The protective groups (DMT and phenoxyacetyl) ensure that the nucleoside is stable and reactive during the synthesis process. Once incorporated, the protective groups are removed, allowing the nucleoside to participate in the formation of the DNA backbone. The succinic acid ester linkage facilitates the attachment of the nucleoside to solid supports, which is essential for automated DNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine: Similar in structure but contains uridine instead of adenosine.
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine: Contains thymidine instead of adenosine.
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxycytidine: Contains cytidine instead of adenosine.
Uniqueness
The uniqueness of 5/‘-O-(4,4/’-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/‘-DEOXYADENOSINE-3/’-O-SUCCINIC ACID lies in its specific protective groups and the succinic acid ester linkage, which provide stability and reactivity tailored for oligonucleotide synthesis. This makes it particularly valuable in the synthesis of DNA sequences for research and therapeutic applications.
Propriétés
Numéro CAS |
130150-81-1 |
|---|---|
Formule moléculaire |
C43H41N5O10 |
Poids moléculaire |
787.81 |
Synonymes |
5/'-O-(4,4/'-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/'-DEOXYADENOSINE-3/'-O-SUCCINIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


